BenchChemオンラインストアへようこそ!

1H-imidazo[4,5-b]pyridine-6-carboxamide

Kinase inhibitor design JAK/TYK2 selectivity Scaffold hopping

1H-Imidazo[4,5-b]pyridine-6-carboxamide (molecular formula C₇H₆N₄O, MW 162.15 g/mol) is an unsubstituted heterocyclic building block belonging to the imidazo[4,5-b]pyridine family—a class recognized as 1-deazapurine bioisosteres. The scaffold features a fused imidazole-pyridine bicyclic core with a primary carboxamide at the 6-position, yielding a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B13646274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-b]pyridine-6-carboxamide
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)C(=O)N
InChIInChI=1S/C7H6N4O/c8-6(12)4-1-5-7(9-2-4)11-3-10-5/h1-3H,(H2,8,12)(H,9,10,11)
InChIKeyARIWQDYLRYFPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-b]pyridine-6-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


1H-Imidazo[4,5-b]pyridine-6-carboxamide (molecular formula C₇H₆N₄O, MW 162.15 g/mol) is an unsubstituted heterocyclic building block belonging to the imidazo[4,5-b]pyridine family—a class recognized as 1-deazapurine bioisosteres [1]. The scaffold features a fused imidazole-pyridine bicyclic core with a primary carboxamide at the 6-position, yielding a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [2]. Its structural resemblance to endogenous purines underpins its broad utility as a synthetic intermediate in kinase inhibitor, anti-inflammatory, and anticancer drug discovery programs [1][3].

Why 1H-Imidazo[4,5-b]pyridine-6-carboxamide Cannot Be Interchanged with Its Regioisomers or Tautomers: Structural Determinants of Target Engagement


The imidazo[4,5-b]pyridine scaffold exists in four isomeric ring-fusion variants and multiple regioisomeric carboxamide substitution patterns (2-, 5-, 6-), each presenting distinct hydrogen bonding architectures and target selectivity profiles [1]. The 1H tautomer differs from the 3H tautomer in its hydrogen bond donor/acceptor arrangement, directly affecting ATP-binding pocket complementarity in kinase targets [2]. Critically, the 6-carboxamide position—not the 5- or 2-carboxamide regioisomer—is specifically required for mPGES-1 inhibitory activity as documented in multiple Boehringer Ingelheim patents [3]. Furthermore, scaffold-hopping studies have demonstrated that the imidazo[4,5-b]pyridine core delivers quantitatively distinct kinase selectivity profiles compared to isosteric imidazo[4,5-c]pyridine, with matched-pair analysis revealing a 21-fold difference in JAK1/TYK2 selectivity [2]. These structural determinants mean that generic substitution with a positional isomer or alternative ring fusion cannot preserve the intended biological activity or synthetic derivatization outcomes.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-b]pyridine-6-carboxamide: Comparator-Anchored Performance Data


Scaffold-Driven JAK1/TYK2 Selectivity: 21-Fold Improvement of Imidazo[4,5-b]pyridine over Imidazo[4,5-c]pyridine in Matched-Pair Analysis

In a scaffold-hopping exercise aimed at improving JAK1/TYK2 selectivity, a 3H-imidazo[4,5-b]pyridine series was directly compared against a 1H-imidazo[4,5-c]pyridine series. Matched pairs 10 (imidazo[4,5-c]pyridine scaffold) and 11 (imidazo[4,5-b]pyridine scaffold), both bearing a cyclopropane carboxamide substituent, were evaluated in fluorescence-based biochemical assays against the catalytic domains of JAK1 and TYK2. The imidazo[4,5-b]pyridine scaffold exhibited a 21-fold improvement in JAK1/TYK2 selectivity compared to the imidazo[4,5-c]pyridine scaffold [1]. Docking studies revealed that the differential positioning of the nitrogen atom in the bicyclic core induced a shift in the location of aryl and cyano groups pointing toward the Gly-rich loop, explaining the enhanced selectivity [1].

Kinase inhibitor design JAK/TYK2 selectivity Scaffold hopping Autoimmune disease

Regioisomeric Exclusivity for mPGES-1 Target Engagement: Only the 6-Carboxamide Position Is Claimed Across Multiple Patent Families

Boehringer Ingelheim's patent family (WO2012022792A1, EP2350073B1, US20120115902) exclusively claims 3H-imidazo[4,5-b]pyridine-6-carboxamide derivatives as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a member of the MAPEG family [1][2]. The corresponding 5-carboxamide regioisomer (1H-imidazo[4,5-b]pyridine-5-carboxamide) and 2-carboxamide regioisomer (1H-imidazo[4,5-b]pyridine-2-carboxamide) are not claimed for this target class across these patent families. The 6-carboxamide substitution pattern is structurally required for binding to the mPGES-1 active site, as the carboxamide group engages in specific hydrogen bonding interactions within the substrate-binding pocket [2]. mPGES-1 is an attractive therapeutic target because its inhibition reduces PGE2 production without affecting other prostanoids downstream of COX-1/COX-2, potentially avoiding the gastrointestinal and cardiovascular side effects associated with NSAIDs and coxibs [2].

mPGES-1 inhibition Anti-inflammatory Prostaglandin E2 pathway COX-sparing

Cytotoxic Potency Divergence Across Regioisomers: 2-Phenylcarboxamide Analogues Display Micromolar IC50 Against Multiple Cancer Lines While 6-Carboxamide Series Targets Distinct Kinase Pathways

In a systematic study of imidazo[4,5-b]pyridine regioisomers, 2-phenylcarboxamide analogues (compounds 21a–23) exhibited IC50 values of 5.9–9.8 μM against human leukemia (K562, HL-60), colon cancer (HCT-116), and multiple myeloma (U266, H929) cell lines in MTT assays [1]. In contrast, the 6-carboxamide scaffold serves as the core for a distinct class of kinase-targeted agents: substituted 1H-imidazo[4,5-b]pyridine-6-carboxamide derivatives have been optimized as c-Met kinase inhibitors with nanomolar enzymatic potency and submicromolar antiproliferative activity against Met-driven EBC-1 human lung cancer cells [2], and as dual FLT3/Aurora kinase inhibitors [3]. This regioisomer-dependent divergence in both target profile and potency range demonstrates that the 6-carboxamide substitution position is not merely an alternative but a gateway to a mechanistically distinct biological space.

Anticancer cytotoxicity Imidazopyridine SAR Regioisomer comparison Aurora kinase

Tautomeric State Impacts Hydrogen Bond Donor Count: 1H Tautomer (2 Donors) Versus 3H Tautomer (1 Donor) and Consequences for ATP-Binding Pocket Recognition

Imidazo[4,5-b]pyridine exists in two tautomeric forms—1H and 3H—with distinct hydrogen bonding architectures. The 1H tautomer of the parent scaffold (1H-imidazo[4,5-b]pyridine) presents two hydrogen bond donors (imidazole N–H plus pyridine N as acceptor), while the 3H tautomer presents only one hydrogen bond donor [1][2]. This difference has direct consequences for kinase hinge-region binding: X-ray crystallography of 3H-imidazo[4,5-b]pyridine-based inhibitors bound to TYK2 revealed that the imidazole nitrogen establishes a hydrogen bond with the backbone NH of Val981, while the hydrogen borne by the carbon between both nitrogen atoms forms a weak C–H···O interaction with the backbone carbonyl of Glu979; the amide NH is also involved in a hydrogen bond to the carbonyl oxygen of Val981 [3]. The 1H tautomer, with an additional hydrogen bond donor at N1, offers a different molecular recognition pattern that may be advantageous for targets requiring bidentate hinge interactions. This tautomer-specific hydrogen bonding architecture is not available from the 3H tautomer or from regioisomeric scaffolds such as imidazo[4,5-c]pyridine [1].

Tautomerism Hydrogen bonding Kinase hinge binding Molecular recognition

1-Deazapurine Bioisosterism: Positional Equivalence of the 6-Carboxamide to the Purine 6-Position Enables ATP-Binding Pocket Mimicry Not Accessible to 5- or 2-Carboxamide Regioisomers

Imidazo[4,5-b]pyridine is formally recognized as 1-deazapurine, wherein the N1 atom of the purine ring is replaced by a carbon atom [1]. This bioisosteric relationship is exploited extensively in kinase drug design: the 6-position of the imidazo[4,5-b]pyridine scaffold corresponds spatially to the 6-position of the purine ring, which in ATP occupies the critical position linking the adenine base to the ribose sugar [1][2]. The 6-carboxamide group can therefore mimic the hydrogen bonding interactions of the purine 6-amino group (as in adenine) or 6-carbonyl (as in guanine) within the kinase hinge region. 2,6,8-Trisubstituted 1-deazapurines (3H-imidazo[4,5-b]pyridines substituted at 2- and 6-positions) have yielded adenosine receptor antagonists with Ki values in the subnanomolar range, demonstrating the functional validity of this bioisosteric approach [2]. In contrast, the 5-carboxamide and 2-carboxamide regioisomers do not recapitulate this spatial correspondence to the purine 6-position, reducing their utility as ATP-competitive inhibitor scaffolds.

Purine bioisostere 1-Deazapurine ATP-competitive inhibitor Kinase drug design

Optimal Research and Industrial Application Scenarios for 1H-Imidazo[4,5-b]pyridine-6-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring ATP-Binding Pocket Bioisosteric Mimicry

For medicinal chemistry programs constructing kinase-focused compound libraries, 1H-imidazo[4,5-b]pyridine-6-carboxamide serves as the optimal 1-deazapurine building block because its 6-carboxamide position spatially corresponds to the purine 6-position, enabling ATP-binding pocket mimicry not achievable with 5- or 2-carboxamide regioisomers [1]. The scaffold's demonstrated ability to deliver 21-fold JAK1/TYK2 selectivity gains over the imidazo[4,5-c]pyridine isostere further supports its selection for programs requiring JAK family selectivity [2]. The 1H tautomer provides two hydrogen bond donors for bidentate hinge-region interactions, a feature that distinguishes it from the 3H tautomer [3].

mPGES-1 Inhibitor Development for COX-Sparing Anti-Inflammatory Therapy

Research groups pursuing selective mPGES-1 inhibition as a strategy to reduce PGE2 production while sparing other prostanoids should prioritize the 6-carboxamide regioisomer, as it is the only substitution pattern specifically claimed for this target across the Boehringer Ingelheim patent estate (WO2012022792A1, EP2350073B1, US20120115902) [1]. Use of 5-carboxamide or 2-carboxamide isomers would direct the program away from validated mPGES-1 chemical space. The scaffold's documented ability to generate inhibitors with nanomolar target potency makes it the rational procurement choice for inflammatory disease programs [1].

Structure-Activity Relationship (SAR) Exploration Across Divergent Kinase Targets

The 6-carboxamide scaffold serves as a single versatile intermediate capable of accessing multiple kinase targets—including c-Met (nanomolar enzymatic IC50), FLT3 (IC50 = 0.004 μM), and Aurora kinases (Aurora B IC50 = 0.046 μM)—through differential substitution at positions 2, 5, and 7 [1][2]. This contrasts with the 2-carboxamide regioisomer, which has been primarily characterized for cytotoxic activity (IC50 = 5.9–9.8 μM) rather than specific kinase inhibition [3]. The broader target space accessible from the 6-carboxamide core supports a more efficient SAR exploration strategy with a single scaffold investment.

Purine Bioisostere-Based Fragment and Lead Generation Campaigns

Fragment-based drug discovery and lead generation campaigns targeting purine-binding proteins (kinases, adenosine receptors, GTPases) benefit from the 1-deazapurine nature of 1H-imidazo[4,5-b]pyridine-6-carboxamide. The scaffold has demonstrated its bioisosteric validity through adenosine receptor antagonists with subnanomolar Ki values when appropriately substituted at the 2- and 6-positions [1]. Its molecular weight (162.15 g/mol) and favorable computed properties (XLogP3-AA = 0, TPSA = 84.7 Ų, 2 HBD, 3 HBA) position it within lead-like chemical space, making it suitable for fragment elaboration strategies [2].

Quote Request

Request a Quote for 1H-imidazo[4,5-b]pyridine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.